N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylbenzyl)glycinamide
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Overview
Description
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylbenzyl)glycinamide is a synthetic organic compound characterized by the presence of a bromophenyl sulfonyl group, an ethyl group, and a methylbenzyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylbenzyl)glycinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-bromophenyl sulfonyl chloride, which is then reacted with ethylamine to form the N2-ethyl-4-bromophenyl sulfonamide. This intermediate is further reacted with 4-methylbenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of N2-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylbenzyl)glycinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylbenzyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylbenzyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylbenzyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylbenzyl)glycinamide
- N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylbenzyl)glycinamide
- N~2~-[(4-methylphenyl)sulfonyl]-N~2~-ethyl-N-(4-methylbenzyl)glycinamide
Uniqueness
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylbenzyl)glycinamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also serve as a handle for further functionalization through substitution reactions.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-ethylamino]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-3-21(25(23,24)17-10-8-16(19)9-11-17)13-18(22)20-12-15-6-4-14(2)5-7-15/h4-11H,3,12-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOIWWONTQPJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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